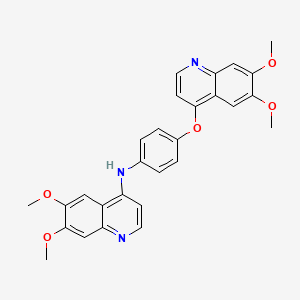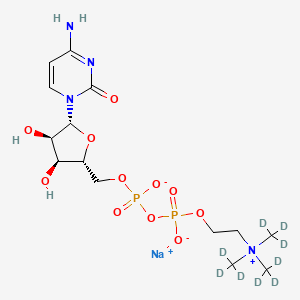
Citicoline-d9 Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Citicoline-d9 Sodium Salt, also known as Cytidine 5’-diphosphocholine-d9 (sodium), is a deuterium-labeled derivative of Citicoline Sodium Salt. Citicoline is a naturally occurring nucleotide that plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. This compound is primarily used in scientific research due to its neuroprotective properties and its role in the biosynthesis of cell membrane components .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Citicoline-d9 Sodium Salt involves the deuteration of Citicoline Sodium Salt. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Citicoline molecule. The synthetic route involves the reaction of cytidine-5-monophosphate with choline phosphormorpholidate in the presence of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound involves a series of steps to ensure high purity and yield. The process includes:
- Dissolving chlorination phosphorylcholine calcium salt in hot water with vigorous stirring.
- Reacting the solution with cytidine-5-monophosphate in the presence of deuterated solvents.
- Purifying the product through column chromatography.
- Converting the purified product to its sodium salt form by neutralizing with sodium hydroxide .
化学反应分析
Types of Reactions
Citicoline-d9 Sodium Salt undergoes several types of chemical reactions, including:
Dephosphorylation: This reaction involves the removal of phosphate groups from the molecule.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Dephosphorylation: Requires specific enzymes or acidic conditions to facilitate the reaction.
Major Products Formed
Cytidine: A nucleoside that is a component of RNA.
Choline: An essential nutrient that is a precursor to the neurotransmitter acetylcholine.
科学研究应用
Citicoline-d9 Sodium Salt has a wide range of scientific research applications, including:
Neurology: Used to study neuroprotective effects and the treatment of neurological disorders such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases
Ophthalmology: Investigated for its potential benefits in treating glaucoma and other eye conditions.
Psychiatry: Explored for its effects on cognitive functions and its potential use in treating cognitive impairments and dementia.
Pharmacokinetics: Utilized as a tracer in drug development to study the pharmacokinetic and metabolic profiles of pharmaceuticals.
作用机制
Citicoline-d9 Sodium Salt exerts its effects through several mechanisms:
Neuroprotection: Enhances the synthesis of phosphatidylcholine, which is essential for maintaining cell membrane integrity and function.
Modulation of Kinases and Sirtuin-1: Involves the modulation of specific kinases and sirtuin-1, which play roles in cellular signaling and neuroprotection.
Reduction of Free Fatty Acid Release: Decreases the release of free fatty acids under hypoxic conditions, adding a protective effect to its capacity to activate phospholipid reconstruction.
相似化合物的比较
Citicoline-d9 Sodium Salt is unique due to its deuterium labeling, which makes it a valuable tool in scientific research. Similar compounds include:
Citicoline Sodium Salt: The non-deuterated form, used for similar neuroprotective and biosynthetic purposes.
Cytidine 5’-diphosphocholine: Another form of Citicoline used in the synthesis of phosphatidylcholine.
Phosphatidylcholine: A major component of cell membranes, synthesized from Citicoline.
This compound stands out due to its enhanced stability and unique labeling, making it particularly useful in pharmacokinetic studies and as a tracer in drug development .
属性
分子式 |
C14H25N4NaO11P2 |
|---|---|
分子量 |
519.36 g/mol |
IUPAC 名称 |
sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1/i1D3,2D3,3D3; |
InChI 键 |
YWAFNFGRBBBSPD-ADEBNNMHSA-M |
手性 SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Na+] |
规范 SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
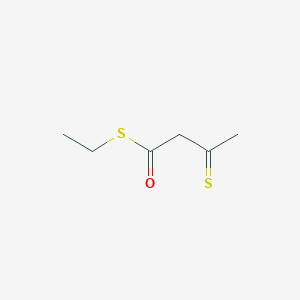
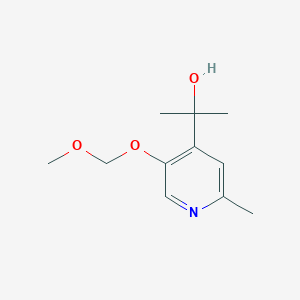
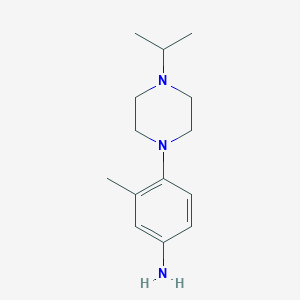
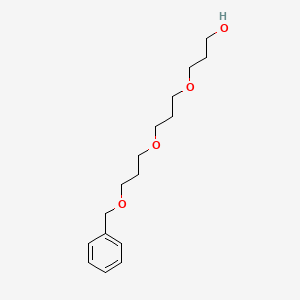
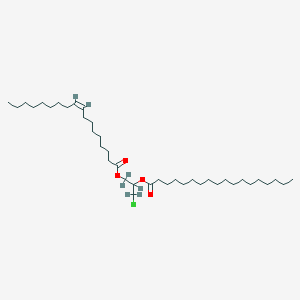
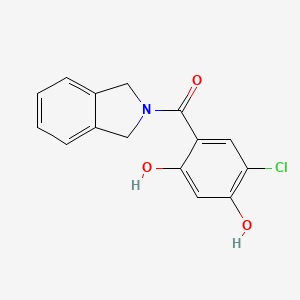
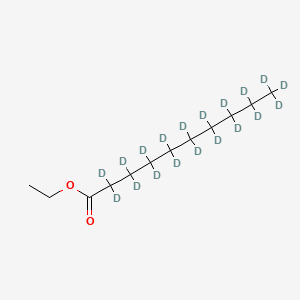
![(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13847135.png)
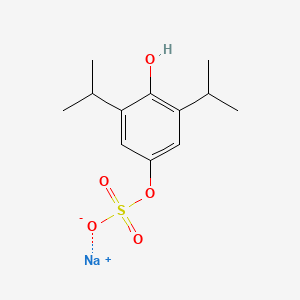


![(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)
